molecular formula C6H12N2O B1321413 1-Isopropylimidazolidin-2-one CAS No. 21921-33-5

1-Isopropylimidazolidin-2-one

Cat. No.: B1321413
CAS No.: 21921-33-5
M. Wt: 128.17 g/mol
InChI Key: RTPNQRLGWKMEEK-UHFFFAOYSA-N
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Description

1-Isopropylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O It is a derivative of imidazolidinone, characterized by the presence of an isopropyl group attached to the nitrogen atom at the first position of the imidazolidinone ring

Scientific Research Applications

1-Isopropylimidazolidin-2-one has several scientific research applications:

Safety and Hazards

The safety data sheet for 1-Isopropylimidazolidin-2-one provides information on its hazards, handling, storage, and emergency procedures . It’s important to handle this chemical with appropriate safety measures to prevent any harm.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. For instance, the direct incorporation of the carbonyl group into 1,2-diamines can be achieved under oxidative carbonylation conditions . Another method includes the intramolecular hydroamidation of propargylic ureas under base-catalyzed conditions . This method is notable for its mild reaction conditions and short reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. Metal-catalyzed diamination of olefins and aziridine ring expansion are some of the strategies employed . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-Isopropylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

1-Isopropylimidazolidin-2-one can be compared with other similar compounds, such as:

  • 1-Methylimidazolidin-2-one
  • 1-(2-Hydroxyethyl)-2-imidazolidinone
  • 1-(2-Aminoethyl)imidazolidin-2-one

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with other molecules. This makes it distinct from other imidazolidinone derivatives and suitable for specific applications in research and industry .

Properties

IUPAC Name

1-propan-2-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPNQRLGWKMEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617305
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-33-5
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet was charged with 2-isopropylaminoethylamine (2550 g, 25 moles) and urea (1500 g, 25 moles). The reaction mixture was heated to 125° C. for seven hours and then 170° C. until no more gas releasing was observed. About 3155 g of N-isopropyl-2-imidazolidone was obtained. The reaction is represented as follows: ##STR10##
Quantity
2550 g
Type
reactant
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 0° C. suspension of 1-(2-chloroethyl)-3-isopropylurea (6.00 g, 36.4 mmol) in THF (60 mL) was treated with NaH (60% in mineral oil, 2.50 g, 104 mmol) and stirred at RT overnight. The mixture was concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-isopropylimidazolidin-2-one (3.21 g, 69%) as a waxy solid. MS (ESI) m/z: 129.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

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